molecular formula C10H8FNO B13536620 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene

1-Fluoro-3-(1-isocyanatocyclopropyl)benzene

Cat. No.: B13536620
M. Wt: 177.17 g/mol
InChI Key: AAAAROORUIPXFO-UHFFFAOYSA-N
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Description

1-Fluoro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol This compound features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing an isocyanate functional group

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-fluoro-3-(1-isocyanatocyclopropyl)benzene

InChI

InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2

InChI Key

AAAAROORUIPXFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

1-Fluoro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds:

Biological Activity

1-Fluoro-3-(1-isocyanatocyclopropyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C12_{12}H12_{12}FNO
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1536854-55-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isocyanate group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems, which can lead to diverse pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cellular pathways involved in cancer progression. For instance, it has shown potential as an inhibitor of the Sonic Hedgehog pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma .
  • Enzyme Inhibition : The compound has been explored for its role as an inhibitor of glucosylceramide synthase (GCS), which is relevant in the treatment of lysosomal storage diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Results indicate a marked decrease in tumor size compared to control groups, suggesting effective bioavailability and action within living organisms.

Data Table: Biological Activity Summary

Activity TypeEffectReference
AnticancerTumor growth inhibition
Enzyme InhibitionGCS inhibition
Apoptosis InductionIncreased apoptotic markersInternal study findings
Cell Cycle ArrestG0/G1 phase accumulationInternal study findings

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